Product packaging for Woodfordin D(Cat. No.:CAS No. 137422-97-0)

Woodfordin D

Cat. No.: B141281
CAS No.: 137422-97-0
M. Wt: 2505.7 g/mol
InChI Key: WBSYRVANNCZWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Woodfordin D is a trimeric hydrolyzable tannin characterized by a distinctive macrocyclic structure. It was first isolated from the dried flowers of Woodfordia fruticosa (L.) Kurz. Scientific studies have identified that this compound possesses anti-tumor properties. This compound belongs to a class of macro-ring type hydrolyzable tannins, which are of significant research interest in pharmacology and natural product chemistry due to their complex structures and bioactivities. Researchers value this compound for its potential in exploring natural anti-tumor agents and studying the structure-activity relationships of complex polyphenols. As a specialized natural product, it serves as a valuable reference standard and a tool for in vitro biological investigation. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C109H76O70 B141281 Woodfordin D CAS No. 137422-97-0

Properties

CAS No.

137422-97-0

Molecular Formula

C109H76O70

Molecular Weight

2505.7 g/mol

IUPAC Name

[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11-formyl-4,5,6,14,21,22,25,26,30,31,32,46,47,48,51,52-hexadecahydroxy-9,17,35,43,55,61-hexaoxo-12,38,58-tris[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,39,42,56,62-nonaoxadecacyclo[38.12.5.413,27.137,41.03,8.018,23.029,34.044,49.050,54.024,60]dohexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C109H76O70/c110-18-55(91(174-96(150)23-1-36(112)64(128)37(113)2-23)89-50(126)20-163-100(154)27-9-44(120)68(132)77(141)58(27)59-28(103(157)172-89)10-45(121)69(133)78(59)142)169-106(160)33-12-47(123)71(135)83(147)86(33)166-52-15-30-62(81(145)75(52)139)63-32-17-54(76(140)82(63)146)168-88-35(14-49(125)73(137)85(88)149)108(162)178-95-94(177-98(152)25-5-40(116)66(130)41(117)6-25)93-57(171-109(95)179-99(153)26-7-42(118)67(131)43(119)8-26)22-165-102(156)31-16-53(74(138)80(144)61(31)60-29(104(158)176-93)11-46(122)70(134)79(60)143)167-87-34(13-48(124)72(136)84(87)148)107(161)170-56(19-111)92(90(173-105(32)159)51(127)21-164-101(30)155)175-97(151)24-3-38(114)65(129)39(115)4-24/h1-19,50-51,55-57,89-95,109,112-149H,20-22H2

InChI Key

WBSYRVANNCZWSX-UHFFFAOYSA-N

SMILES

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

Canonical SMILES

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

Synonyms

woodfordin D

Origin of Product

United States

Botanical Sources and Isolation Methodologies of Woodfordin D

Occurrence within the Lythraceae Family: Woodfordia fruticosa as a Primary Source

Woodfordin D is predominantly found in plants belonging to the Lythraceae family. The most significant and well-documented botanical source of this compound is Woodfordia fruticosa, a flowering shrub native to various regions of Asia. nih.govnih.govresearchgate.net This plant has a long history of use in traditional medicine, which has prompted scientific investigation into its chemical constituents. nih.govresearchgate.netresearchgate.net Research has confirmed the presence of a diverse array of tannins in W. fruticosa, with this compound being a notable example. ijpsonline.comnih.gov

Various parts of the Woodfordia fruticosa plant have been analyzed for their phytochemical content, with flowers and leaves being identified as the primary sources of this compound and other related tannins. ijpsonline.comnih.govjst.go.jpnih.gov The flowers, in particular, are reported to be rich in these compounds. researchgate.netijpsonline.comnih.gov The leaves of W. fruticosa have also been shown to contain significant quantities of hydrolyzable tannins, including the closely related compound Woodfordin C (Woodfruticosin). jst.go.jpnih.govcapes.gov.brsemanticscholar.org The concentration of these tannins can vary depending on the specific plant part and its developmental stage.

Table 1: Occurrence of this compound and Related Compounds in Woodfordia fruticosa

CompoundPlant PartFamilyReferences
This compoundFlowersLythraceae ijpsonline.comnih.gov
Woodfordin CLeavesLythraceae jst.go.jpnih.govsemanticscholar.org

Advanced Extraction Techniques for Polymeric Tannins

The extraction of polymeric tannins like this compound from plant matrices presents a significant challenge due to their high molecular weight and complex structure. nih.gov Traditional methods often involve the use of organic solvents such as methanol (B129727), ethanol (B145695), or acetone, sometimes in combination with water. researchgate.netproquest.com However, to enhance extraction efficiency and yield, more advanced techniques are employed.

Modern extraction methods focus on improving the mass transfer of the target compounds from the plant material to the solvent. researchgate.net These techniques include:

Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to disrupt plant cell walls, thereby facilitating the release of intracellular components, including tannins. hielscher.comnih.gov UAE is often favored for its reduced extraction time and lower solvent consumption compared to conventional methods. hielscher.com

Pressurized Liquid Extraction (PLE): PLE employs solvents at elevated temperatures and pressures, which enhances the solubility and diffusion rate of the target compounds. nih.gov This technique can lead to higher extraction yields in a shorter time frame.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

The choice of solvent remains a critical factor in all extraction methods. For ellagitannins, mixtures of acetone and water or methanol and water are commonly used to effectively solubilize these polar polymeric compounds. researchgate.netproquest.com The optimization of parameters such as solvent composition, temperature, time, and solid-to-solvent ratio is crucial for maximizing the extraction yield of this compound. nih.gov

Chromatographic Purification Strategies for Macrocyclic Ellagitannins

Following extraction, the crude plant extract contains a complex mixture of compounds, necessitating a robust purification strategy to isolate this compound. Chromatographic techniques are indispensable for the separation of macrocyclic ellagitannins from other phytochemicals. escholarship.org

The purification process typically involves multiple chromatographic steps:

Solid-Phase Extraction (SPE): As an initial clean-up step, SPE can be used to remove interfering substances and enrich the tannin fraction. Resins like Amberlite XAD have been successfully used for the purification of tannins. proquest.comescholarship.org

Column Chromatography: This is a fundamental technique for the separation of compounds based on their differential adsorption to a stationary phase. A variety of stationary phases can be employed, including:

Sephadex LH-20: This lipophilic dextran (B179266) gel is widely used for the separation of polyphenols and is particularly effective for the fractionation of tannins. escholarship.org

Polyamide: Polyamide columns are also utilized for the separation of phenolic compounds.

Reversed-Phase C18: This is a common stationary phase in high-performance liquid chromatography (HPLC) for the fine purification of tannins. mdpi.comnih.gov

Achieving high purity and yield of a specific macrocyclic ellagitannin like this compound requires careful optimization of the chromatographic conditions. This includes the selection of the appropriate stationary and mobile phases, as well as the gradient elution program in HPLC. nih.gov The use of preparative HPLC allows for the isolation of larger quantities of the pure compound. escholarship.org The purity of the isolated fractions is typically monitored using analytical HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS). mdpi.comnih.gov The development of a validated HPLC method is essential for the accurate quantification of the isolated compound. nih.gov

Identification and Structural Characterization of Isolated this compound

Once this compound has been isolated in a pure form, its identity and structure must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose. mdpi.comresearchgate.netmdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the accurate molecular weight of the compound, allowing for the determination of its elemental composition. mdpi.comscispace.com Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain information about its substructures. mdpi.comscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the complete structural elucidation of complex natural products. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons in the molecule. nih.gov Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms and determining the complete structure of the macrocyclic ellagitannin. jst.go.jpnih.govsemanticscholar.org

The structural characterization of the closely related compound, Woodfordin C, was achieved through extensive use of 2D NMR techniques, which serves as a blueprint for the structural elucidation of this compound. jst.go.jpnih.govcapes.gov.brsemanticscholar.org

Table 2: Spectroscopic Techniques for the Characterization of this compound

TechniquePurposeReferences
High-Resolution Mass Spectrometry (HR-MS)Determination of accurate mass and elemental composition mdpi.comscispace.com
Tandem Mass Spectrometry (MS/MS)Structural fragmentation analysis mdpi.comscispace.com
¹H and ¹³C Nuclear Magnetic Resonance (NMR)Identification of proton and carbon environments nih.gov
2D NMR (COSY, HSQC, HMBC)Elucidation of atomic connectivity and complete structure jst.go.jpnih.govsemanticscholar.org

Elucidation of the Macrocyclic Structure of Woodfordin D

Structural Framework of Trimeric Hydrolyzable Tannins

Trimeric hydrolyzable tannins are a class of polyphenolic compounds characterized by the presence of three monomeric units linked together to form a large ring structure. acs.orgnih.govacs.orgresearchgate.net These monomers are typically derivatives of gallic acid, which are esterified to a central glucose core. researchgate.net The formation of the macrocycle occurs through intermolecular C-O oxidative couplings between the monomeric units. mdpi.comniph.go.jp

Unique Structural Features of Woodfordin D within the Ellagitannin Family

This compound, isolated from the dried flowers of Woodfordia fruticosa, is a trimeric hydrolyzable tannin with a distinctive macrocyclic structure. nih.gov A key feature that sets this compound apart within the broader ellagitannin family is the novel "woodfordinoyl group" that connects the three monomeric units. nih.gov This unique linking unit contributes to the formation of its large ring structure.

The structural elucidation of this compound was achieved through extensive spectral and chemical analyses. nih.gov These studies revealed a macro-ring structure that is a significant characteristic of this compound. nih.gov

Comparative Structural Analysis with Related Woodfordins (A, B, C, E-I) and Oenotheins

This compound is part of a larger family of related macrocyclic ellagitannins, including other woodfordins (A, B, C, E, F, G, H, and I) and oenotheins (A and B). mdpi.comnih.govjst.go.jp These compounds share a common structural theme of being oligomeric hydrolyzable tannins, but they differ in the number of monomeric units and the specific linkages between them. mdpi.comjst.go.jp

Woodfordins: The woodfordins are a series of hydrolyzable tannin oligomers isolated from Woodfordia fruticosa. jst.go.jpijpsonline.comphytojournal.com

Woodfordin C is a macrocyclic dimer, meaning it is composed of two monomeric units. mdpi.com

Woodfordin A and D are macrocyclic trimers, each consisting of three monomeric units. nih.gov

Woodfordin F is a macrocyclic tetramer, containing four monomeric units. mdpi.com

Woodfordins E, G, H, and I have also been isolated and characterized, further expanding the structural diversity of this family. jst.go.jp Woodfordin I, for instance, is a macrocyclic dimer. jst.go.jp

Oenotheins: Oenotheins are structurally analogous to woodfordins and are found in plants of the Onagraceae family, such as Oenothera biennis. nih.govmdpi.com

Oenothein B is a macrocyclic dimer and is structurally similar to woodfordin C. nih.govmdpi.com

Oenothein A is a macrocyclic trimer and shares a similar structural framework with this compound. nih.govnih.gov The structural difference between oenothein A and this compound lies in the nature of their constituent units. nih.gov

The structural relationships between these compounds highlight a common biosynthetic pathway that leads to the formation of these complex macrocyclic structures. The variation in the number of monomeric units and the linking moieties results in a diverse array of compounds with potentially different biological activities.

Biosynthetic Pathways and Precursors of Woodfordin D

Hypothesized Biogenesis of Ellagitannin Oligomers

The biosynthesis of all hydrolyzable tannins, including gallotannins and the more complex ellagitannins, originates from a few key precursor molecules. nih.govnih.gov The journey begins with the shikimate pathway, a major metabolic route in plants for the synthesis of aromatic amino acids and other significant compounds.

The foundational steps are widely accepted as follows:

Gallic Acid Formation : The pathway branches from the shikimate pathway at the intermediate 3-dehydroshikimic acid, which is converted to gallic acid (3,4,5-trihydroxybenzoic acid). nih.govnih.gov

Formation of β-Glucogallin : Gallic acid is then esterified with UDP-glucose in a reaction catalyzed by UDP-glycosyltransferases (UGTs) to produce 1-O-galloyl-β-D-glucose, also known as β-glucogallin. nih.govresearchgate.net

Synthesis of Pentagalloylglucose (B1669849) (PGG) : β-Glucogallin serves as both a galloyl group acceptor and donor in a series of subsequent galloylation steps. researchgate.net Through these reactions, four additional galloyl groups are sequentially added to the glucose core, culminating in the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). nih.govnih.gov PGG is a pivotal branch-point intermediate, acting as the direct precursor to both gallotannins and the entire class of over 500 known ellagitannins. utu.fimdpi.com

From PGG, the pathway diverges towards the formation of monomeric ellagitannins, the building blocks for oligomers like Woodfordin D. This crucial step involves the oxidative coupling of two adjacent galloyl residues on the PGG molecule to form a hexahydroxydiphenoyl (HHDP) group. utu.fimdpi.com The first true ellagitannin formed in this pathway is tellimagrandin II, created by the formation of an HHDP bridge between the galloyl groups at the O-4 and O-6 positions of the glucose core in PGG. utu.fiutupub.fi

Further modifications of these initial monomers create structural diversity. For instance, the enzymatic removal of the galloyl group at the anomeric center (O-1) of tellimagrandin II yields tellimagrandin I, another key monomeric precursor for many oligomeric ellagitannins. mdpi.comutu.fi

Precursor MoleculeRole in BiosynthesisSource Pathway
3-Dehydroshikimic Acid Initial precursor for gallic acid formation.Shikimate Pathway
Gallic Acid The fundamental phenolic unit for all hydrolyzable tannins. nih.govDerived from 3-dehydroshikimic acid.
β-Glucogallin The first galloylated intermediate; acts as a galloyl donor and acceptor. nih.govresearchgate.netEsterification of gallic acid and glucose.
Pentagalloylglucose (PGG) Central precursor for all gallotannins and ellagitannins. utu.fimdpi.comStepwise galloylation originating from β-glucogallin.
Tellimagrandin II The first monomeric ellagitannin formed from PGG. nih.govIntramolecular oxidative coupling of PGG.
Tellimagrandin I A key monomeric building block for macrocyclic oligomers. mdpi.comDegalloylation of tellimagrandin II.

Enzymatic Mechanisms in Galloyl and Hexahydroxydiphenoyl (HHDP) Unit Formation

The biosynthesis of ellagitannins is under strict enzymatic control, ensuring the specific and stereochemically defined structures observed in nature. utu.fi While not every enzyme in the pathway to this compound has been isolated, key enzymatic steps have been identified through studies on various ellagitannin-producing plants. mdpi.comnih.gov

The formation of the galloyl units attached to the glucose core is a multi-enzyme process:

Dehydroquinate Dehydratase/Shikimate Dehydrogenases (DQD/SDHs) catalyze the conversion of 3-dehydroshikimic acid to gallic acid. nih.gov

UDP Glycosyltransferases (UGTs) are responsible for the initial esterification of gallic acid with glucose to form β-glucogallin. nih.gov

Galloyltransferases catalyze the subsequent galloylation steps that convert β-glucogallin into PGG, utilizing β-glucogallin as the galloyl donor. nih.gov

The defining step in ellagitannin biosynthesis is the formation of the HHDP unit. This is an intramolecular C-C oxidative coupling between two spatially adjacent galloyl groups on the PGG core. nih.govmdpi.com This reaction is catalyzed by specific laccase-type phenol (B47542) oxidases . mdpi.comnih.gov For example, an enzyme isolated from Tellima grandiflora was shown to catalyze the formation of the 4,6-O-HHDP group in tellimagrandin II from PGG. nih.gov Enzymes that catalyze the formation of a 2,3-O-HHDP group have also been detected. nih.gov The configuration of the HHDP unit is typically determined by its linkage positions on the glucose core; 2,3- or 4,6-linked HHDP groups usually have the (S)-configuration. worldscientific.com

Enzyme ClassFunctionSubstrate(s)Product(s)
DQD/SDHs Gallic acid synthesis3-Dehydroshikimic AcidGallic Acid
UGTs Initial galloylationGallic Acid, UDP-Glucoseβ-Glucogallin
Galloyltransferases PGG synthesisβ-Glucogallin, various galloylglucosesDi-, tri-, tetra-, and pentagalloylglucose (PGG)
Laccase-type Phenol Oxidases HHDP group formationPentagalloylglucose (PGG)Tellimagrandin II
Laccase-type Phenol Oxidases OligomerizationMonomeric ellagitannins (e.g., tellimagrandin I)Dimeric and higher oligomeric ellagitannins

Proposed Oligomerization Mechanisms Leading to Macrocyclic Structures

This compound is a trimer, meaning it is composed of three monomeric ellagitannin units. mdpi.commdpi.com Its formation, and that of other oligomers, occurs through intermolecular oxidative couplings, which are also believed to be catalyzed by laccase-type enzymes. mdpi.comnih.gov These couplings create C-O bonds between a galloyl group on one monomer and either a galloyl or an HHDP group on another. utupub.fi

The proposed biogenetic pathway leading to this compound is a fascinating example of stepwise oligomerization that creates a large macrocyclic structure:

Formation of Oenothein B : The first step towards this specific macrocycle is the dimerization of two molecules of the monomer tellimagrandin I. mdpi.com This is not a simple linear linkage; instead, two intermolecular C-O bonds are formed between the galloyl groups at the O-2 and O-3 positions of each monomer. This double linkage results in the formation of oenothein B, a unique and symmetrical macrocyclic ellagitannin dimer. mdpi.comutupub.fi This type of linkage, involving a galloyl group and an HHDP precursor, is known as a D(OG)2-type unit. worldscientific.com

Formation of Oenothein A : The pathway continues with the addition of a third monomer. Oenothein A is formed when another molecule of tellimagrandin I links to the oenothein B macrocycle via a single intermolecular C-O bond. mdpi.comutupub.fi This creates a trimeric structure.

Formation of this compound : this compound is a gallate of oenothein A. mdpi.com This indicates a final biosynthetic step where a galloyl group is added to the oenothein A structure, completing the formation of the complex trimer this compound. mdpi.com

This stepwise construction, from monomer to dimer to trimer and subsequent modification, highlights the complex and highly regulated enzymatic machinery required to produce such large and structurally precise natural products. The formation of these oligomers, particularly macrocycles, is a key feature of the tannins found in plants of the order Myrtales, which includes the family Lythraceae. mdpi.com

OligomerCompositionKey Structural FeatureProposed Precursor(s)
Oenothein B DimerSymmetrical macrocycle formed by two C-O bonds. mdpi.com2 x Tellimagrandin I
Oenothein A TrimerOenothein B linked to an additional monomer. utupub.fiOenothein B, Tellimagrandin I
This compound TrimerGalloylated derivative of Oenothein A. mdpi.comOenothein A, Gallic Acid

Synthetic Chemistry Approaches to Woodfordin D and Analogs

Strategies for Complex Ellagitannin Synthesis

The synthesis of complex ellagitannins, including macrocyclic structures like Woodfordin D, hinges on a few key strategic approaches. These strategies primarily revolve around the formation of the hexahydroxydiphenoyl (HHDP) unit and its attachment to a polyol core, typically glucose. worldscientific.comutupub.fi

Two main strategies have emerged for the synthesis of monomeric and dimeric ellagitannins, which can be extrapolated to more complex structures. worldscientific.com The first involves the double esterification of a protected HHDP acid with a diol or tetrol derivative of D-glucopyranose. The second approach entails the esterification of a protected gallic acid with a glucose derivative, followed by an intramolecular oxidative coupling of the galloyl residues to form the HHDP unit. worldscientific.comacs.org This latter method often demonstrates (S)-atropodiastereoselectivity, influenced by the conformational preferences of the D-glucopyranose core. worldscientific.com

A significant advancement in this field is the development of methods for the regioselective functionalization of unprotected glucose. kyoto-u.ac.jpjst.go.jp This approach minimizes the need for extensive protecting group manipulations, thereby shortening the synthetic sequence. For instance, catalyst-controlled regioselective C(4)-O-galloylation of a glucose derivative, followed by substrate-controlled C(6)-O-galloylation, has been successfully demonstrated. kyoto-u.ac.jp

The construction of the macrocyclic ring found in tannins like Woodfordin C, a dimer, and by extension the trimer this compound, involves the formation of a valoneoyl group or a similar linking unit between the monomeric ellagitannin precursors. researchgate.net

Table 1: Key Strategic Approaches in Ellagitannin Synthesis

StrategyDescriptionKey ReactionsSelectivity
Pre-formed HHDP Esterification A protected hexahydroxydiphenic acid is esterified with a glucose derivative. worldscientific.comDouble esterificationDependent on chiral resolution of HHDP precursor.
Intramolecular Galloyl Coupling Gallic acid is esterified to glucose, followed by oxidative coupling of the galloyl units. worldscientific.comacs.orgOxidative biaryl coupling (e.g., with Pb(OAc)4)Often (S)-atropodiastereoselective. worldscientific.com
Regioselective Functionalization Sequential and regioselective introduction of galloyl groups onto unprotected glucose. kyoto-u.ac.jpjst.go.jpCatalyst-controlled acylationHigh regioselectivity.

Methodological Advancements in Asymmetric Synthesis Relevant to Polymeric Natural Products

The synthesis of stereochemically complex natural products like this compound relies heavily on advancements in asymmetric synthesis. mdpi.com The presence of multiple chiral centers in the glucose core and the atropisomerism of the HHDP units necessitate precise stereochemical control.

Organocatalysis has emerged as a powerful tool for constructing enantioenriched structural skeletons. mdpi.com Chiral secondary amines, for example, have been effectively used in various asymmetric transformations. mdpi.com For polymeric structures, asymmetric polymerization of achiral or racemic monomers offers a direct route to chiral polymers, where a chiral catalyst guides the stereochemistry of the repeating units. chinesechemsoc.org

Catalyst-controlled synthesis allows for the selective formation of one diastereomer over another, where the catalyst's stereochemistry overrides the substrate's inherent facial bias. pnas.org This is particularly relevant for the synthesis of complex molecules with numerous stereocenters.

Furthermore, the development of chiral polymeric nanoparticles as organocatalysts for reactions like the asymmetric aldol (B89426) reaction showcases the innovation in creating recyclable and efficient catalytic systems for stereoselective bond formation. nih.gov These methods, while not directly applied to this compound yet, represent the cutting edge of asymmetric synthesis and hold promise for future applications in the synthesis of complex polymeric natural products. researchgate.net

Synthesis of this compound Monomeric and Dimeric Precursors

The total synthesis of this compound has not been reported, but the synthesis of its constituent monomeric and dimeric precursors is a critical step. The biosynthetic precursor for ellagitannins is pentagalloylglucose (B1669849). utupub.fiunibo.it The synthesis of this and related gallotannins often begins with the protection of D-glucose, followed by esterification with gallic acid derivatives. acs.org

For instance, the synthesis of a key monomeric precursor might involve the selective protection of the hydroxyl groups of glucose, followed by esterification with protected gallic acid. Subsequent deprotection and controlled oxidative coupling of specific galloyl groups would lead to the formation of an HHDP-containing monomer. worldscientific.comkyoto-u.ac.jp

The synthesis of dimeric precursors, such as those related to oenothein B or woodfordin C, requires the formation of a macrocyclic ring linking two monomer units. researchgate.net This is a significant challenge, often involving the formation of a valoneoyl or similar bridging group through intermolecular oxidative coupling. The synthesis of coriariin A, a dimeric ellagitannin, provides insights into strategies for linking monomeric units. acs.org

This compound is a trimeric hydrolyzable tannin. nih.gov Its synthesis would logically proceed through the coupling of a monomeric and a dimeric precursor, or the sequential addition of three monomeric units. The specific linking moiety in this compound, the "woodfordinoyl group," connects the monomers to form the macrocycle. nih.gov The synthesis of this unique structural feature would be a key step in any total synthesis.

Derivatization Strategies for Structure-Activity Relationship Probing

Understanding the structure-activity relationship (SAR) of natural products is crucial for developing new therapeutic agents. rsc.org For complex molecules like this compound, derivatization strategies are employed to create analogs with modified structures, which can then be tested for biological activity. mdpi.com

Late-stage derivatization, where modifications are made to the complex natural product in the final steps of a synthesis, is a common approach. rsc.org This allows for the rapid generation of a library of analogs from a common advanced intermediate. For ellagitannins, this could involve modifying the peripheral hydroxyl groups of the galloyl or HHDP units, or altering the glucose core.

Total synthesis itself is a powerful tool for SAR studies, as it allows for the creation of analogs that are inaccessible through modification of the natural product. rsc.orgorganic-chemistry.org For example, simplified analogs of this compound could be synthesized to determine the minimal pharmacophore responsible for its biological activity. nih.gov This could involve synthesizing analogs with fewer galloyl groups, different stereochemistry in the HHDP units, or a modified macrocyclic linker.

Computational methods, including quantitative structure-activity relationship (QSAR) modeling, can be used in conjunction with synthetic derivatization to guide the design of new analogs with improved properties. rsc.orgmdpi.com By analyzing the SAR of a series of synthesized derivatives, a predictive model can be built to identify key structural features for activity. dndi.org

Mechanistic Studies of Woodfordin D Biological Activities in Preclinical Models

Molecular Mechanisms of Anticancer Activity

Woodfordin D, a macrocyclic trimeric ellagitannin, has demonstrated significant cytotoxic activity against various cancer cell lines in preclinical studies. nih.govcnjournals.com Its anticancer effects are attributed to a multi-targeted mechanism that includes the induction of apoptosis, modulation of key enzymes involved in DNA replication, inhibition of cell proliferation, and interference with cellular signaling pathways.

Induction of Apoptotic Pathways in Malignant Cell Lines

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. nih.govfrontiersin.org Studies have shown that this compound, along with other macrocyclic ellagitannin oligomers like oenothein B and woodfordin C, induces apoptotic cell death characterized by DNA fragmentation. nih.govclinicsinoncology.com This has been observed in human oral squamous cell carcinoma and salivary gland tumor cell lines. nih.gov

The apoptotic process initiated by this compound involves the activation of caspases, a family of protease enzymes that are central to the execution of apoptosis. nih.gov Evidence for caspase activation includes the cleavage of cytokeratin 18, a well-established marker of apoptosis. nih.govclinicsinoncology.com The activation of initiator caspases, such as caspase-8 or caspase-9, in response to apoptotic signals leads to a cascade of effector caspase activation, ultimately resulting in the dismantling of the cell. nih.gov

Furthermore, the regulation of apoptosis by the B-cell lymphoma 2 (Bcl-2) family of proteins is a critical aspect of cancer cell survival and a target for therapeutic intervention. biomolther.orgnih.gov This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. psu.edunih.gov An imbalance in these proteins, often characterized by the overexpression of anti-apoptotic members, is a common feature in many cancers, contributing to their resistance to cell death. biomolther.orgmdpi.com While direct studies on this compound's interaction with all Bcl-2 family members are not extensively detailed, its ability to induce apoptosis suggests a potential modulation of this critical regulatory pathway. For instance, the induction of apoptosis often involves the upregulation of pro-apoptotic proteins, which can overcome the protective effects of their anti-apoptotic counterparts. nih.gov

The table below summarizes the key findings related to the induction of apoptotic pathways by this compound.

FeatureObservationCell Lines
Apoptosis Induction Induces apoptotic cell death. nih.govclinicsinoncology.comHuman oral squamous cell carcinoma, salivary gland tumor cell lines. nih.gov
DNA Fragmentation Causes characteristic DNA fragmentation. nih.govclinicsinoncology.comHuman oral tumor cell lines. nih.gov
Caspase Activation Leads to the activation of caspases, evidenced by cytokeratin 18 cleavage. nih.govclinicsinoncology.comHuman oral tumor cell lines. nih.gov

Modulation of DNA Topoisomerase II Activity

This compound has been identified as a modulator of DNA topoisomerase II, an essential enzyme in DNA replication, transcription, and chromosome segregation. mdpi.commdpi.com Topoisomerase II resolves topological problems in DNA by creating transient double-strand breaks, allowing another DNA strand to pass through, and then resealing the break. mdpi.com

Inhibitors of topoisomerase II are classified into two main categories: topoisomerase poisons and catalytic inhibitors. mdpi.commdpi.com Topoisomerase poisons, such as etoposide (B1684455) and doxorubicin (B1662922), stabilize the transient "cleavable complex" formed between the enzyme and DNA. nih.govwikipedia.org This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequently triggering apoptosis. mdpi.comwikipedia.org Catalytic inhibitors, on the other hand, interfere with the enzyme's catalytic cycle without stabilizing the cleavable complex. mdpi.com

While the precise classification of this compound as a topoisomerase II poison or catalytic inhibitor requires further detailed investigation, its structural relative, Woodfordin C, is a potent inhibitor of DNA topoisomerase II, being approximately ten times stronger than the well-known anticancer drug etoposide. This suggests that macrocyclic ellagitannins as a class may exert their cytotoxic effects through this mechanism.

The table below outlines the interaction of this compound and related compounds with DNA topoisomerase II.

CompoundActivityPotency
Woodfordin C DNA topoisomerase II inhibitor.IC50: 2.5 µg/mL (approximately 10 times stronger than etoposide).
This compound Exhibits antitumor activity, with modulation of topoisomerase II being a likely contributing mechanism.IC50: 34.1 µg/mL (HeLa cells).

Inhibition of Cell Proliferation and Cell Cycle Perturbation

A hallmark of cancer is uncontrolled cell proliferation, which is driven by the dysregulation of the cell cycle. mdpi.com The cell cycle is orchestrated by a series of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. wikipedia.orgnih.gov Aberrant activity of CDKs is a common feature in many cancers, leading to the continuous and unregulated division of cells. mdpi.comoncotarget.com

This compound has been shown to inhibit the proliferation of various malignant tumor cells. clinicsinoncology.com This anti-proliferative activity is often linked to the perturbation of the cell cycle. For instance, related natural compounds can arrest the cell cycle at specific checkpoints, such as the G1 or G2/M phase, preventing cancer cells from proceeding with division. This cell cycle arrest can provide an opportunity for DNA repair mechanisms to act or, if the damage is too severe, can lead to the induction of apoptosis.

The dysregulation of the CDK4/6-Rb pathway is a frequent event in many cancers, promoting the transition from the G1 to the S phase of the cell cycle. mdpi.comwikipedia.org Inhibitors of CDK4/6 have emerged as effective cancer therapies. While the specific effects of this compound on individual CDKs and cyclins are a subject for ongoing research, its ability to inhibit cell proliferation points towards an interaction with these key cell cycle regulators.

The table below summarizes the effects of this compound and related compounds on cell proliferation and the cell cycle.

Compound/ActivityEffectMechanism
This compound Inhibition of cell proliferation. clinicsinoncology.comLikely involves perturbation of the cell cycle.
Related Natural Compounds Cell cycle arrest.Can occur at G1 or G2/M checkpoints, preventing cell division.
CDK Inhibitors Therapeutic potential.Target dysregulated CDK activity in cancer cells. nih.gov

Interactions with Cellular Signaling Cascades (e.g., MAPK, PI3K/Akt, NF-κB pathways)

This compound's anticancer activity is also mediated through its interaction with crucial cellular signaling cascades that regulate cell survival, proliferation, and inflammation. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. mdpi.comnih.gov Its aberrant activation is a frequent occurrence in many cancers, contributing to resistance to apoptosis and promoting tumor progression. nih.govnih.gov Inhibition of this pathway is a key strategy in cancer therapy.

The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. nih.gov Depending on the specific context and the stimulus, activation of different MAPK subfamilies (e.g., ERK, JNK, p38) can have either pro-survival or pro-apoptotic effects. nih.gov

The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer development and progression by promoting cell survival and proliferation. mdpi.comnih.gov Inhibition of NF-κB signaling can suppress the expression of pro-inflammatory and anti-apoptotic genes. mdpi.com Studies on related polyphenols have shown that they can inhibit NF-κB activation, thereby reducing inflammation and promoting apoptosis. researchgate.net

The table below details the interactions of this compound and related compounds with key cellular signaling pathways.

Signaling PathwayRole in CancerEffect of Related Polyphenols
PI3K/Akt Promotes cell survival and proliferation. mdpi.comnih.govInhibition can lead to decreased cancer cell survival.
MAPK Regulates cell proliferation and apoptosis. nih.govModulation can lead to either cell survival or death.
NF-κB Promotes inflammation, cell survival, and proliferation. mdpi.comnih.govInhibition can suppress pro-inflammatory and anti-apoptotic gene expression. mdpi.com

Prooxidant Actions in Specific Cellular Contexts

While many polyphenols are known for their antioxidant properties, under certain conditions, they can exhibit pro-oxidant activity, which can be harnessed for anticancer effects. nih.govmdpi.com Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to further oxidative stress. rsc.org

Studies have shown that macrocyclic compounds like this compound can produce their own radicals at higher concentrations and enhance the radical intensity of other substances. nih.gov This pro-oxidant action can lead to increased oxidative stress within cancer cells, triggering apoptotic cell death. nih.gov The elevation of oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell demise. rsc.org This selective pro-oxidant effect in cancer cells, while sparing normal cells, is a promising strategy for cancer therapy. rsc.org

The table below summarizes the pro-oxidant actions of this compound.

ActivityObservationMechanism
Radical Production Produces its own radicals at higher concentrations. nih.govContributes to increased oxidative stress.
Enhancement of Radical Intensity Significantly enhances the radical intensity of sodium ascorbate. nih.govAmplifies oxidative stress.
Apoptosis Induction Pro-oxidant action is linked to its apoptosis-inducing activity. nih.govIncreased oxidative stress triggers apoptotic pathways.

Anti-inflammatory Mechanisms

In addition to its anticancer properties, this compound and extracts from its source plant, Woodfordia fruticosa, have demonstrated significant anti-inflammatory activity. tandfonline.comijper.orgtandfonline.com Chronic inflammation is a key contributor to the development and progression of many diseases, including cancer. wikipedia.org

The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of key inflammatory mediators and signaling pathways. This includes the suppression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), which play a central role in orchestrating the inflammatory response. wikipedia.orgnih.govsinobiological.com

Furthermore, the inhibition of the NF-κB signaling pathway is a crucial mechanism for the anti-inflammatory effects of many natural compounds. mdpi.comfrontiersin.org NF-κB activation leads to the transcription of numerous pro-inflammatory genes. nih.gov By inhibiting this pathway, compounds like this compound can effectively dampen the inflammatory cascade. researchgate.net

Another important aspect of the anti-inflammatory mechanism is the modulation of enzymes involved in the production of inflammatory mediators. For instance, the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes can reduce the production of nitric oxide (NO) and prostaglandins (B1171923), respectively, both of which are key players in inflammation. mdpi.com

The table below outlines the anti-inflammatory mechanisms associated with this compound and related compounds.

MechanismEffectKey Molecules/Pathways
Inhibition of Pro-inflammatory Cytokines Reduces the expression of key inflammatory signaling molecules. nih.govsinobiological.comTNF-α, IL-1, IL-6. wikipedia.org
Inhibition of NF-κB Signaling Suppresses the transcription of pro-inflammatory genes. mdpi.comfrontiersin.orgNF-κB. researchgate.net
Modulation of Inflammatory Enzymes Decreases the production of inflammatory mediators.iNOS, COX.

Modulation of Inflammatory Mediators (e.g., cytokines, prostaglandins)

This compound, as a constituent of Woodfordia fruticosa, is implicated in the modulation of key inflammatory mediators, which are signaling molecules crucial in the inflammatory response. wikipedia.org Studies on ethanolic extracts of W. fruticosa leaves, which contain this compound, have demonstrated significant anti-inflammatory activity, including the inhibition of tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov TNF-α is a primary pro-inflammatory cytokine involved in systemic inflammation. mdpi.com The ability of these extracts to reduce elevated levels of TNF-α in animal models of arthritis suggests a mechanism of action that involves suppressing this critical mediator. researchgate.netnih.gov

Interestingly, the biological activity of macrocyclic tannins like this compound can be context-dependent. While exhibiting anti-inflammatory properties by inhibiting mediators like TNF-α, some research indicates that in the context of antitumor responses, this compound and the related compound oenothein A can indirectly suppress tumor growth by enhancing the production of other cytokines, such as Interleukin-1 (IL-1). koreascience.kr IL-1 induction can promote macrophage-mediated cytotoxicity, a host-mediated immune response against tumor cells. koreascience.kr This suggests that this compound does not act as a universal suppressant of all cytokines but rather modulates the immune response in a targeted manner.

Prostaglandins are another major class of inflammatory mediators derived from arachidonic acid through the cyclooxygenase (COX) pathway. wikipedia.orgresearchgate.net While direct studies detailing this compound's effect on specific prostaglandins are limited, the observed anti-inflammatory effects of W. fruticosa extracts in models where inflammation is driven by these mediators point towards a plausible, yet unconfirmed, inhibitory role in the prostaglandin (B15479496) synthesis pathway. tandfonline.comwikipedia.org For example, Prostaglandin D2 (PGD2) has been shown to have both pro- and anti-inflammatory roles depending on the context. nih.gov

The table below summarizes the inflammatory mediators reportedly modulated by extracts containing this compound or by related macrocyclic tannins.

MediatorModulatory EffectContext/ModelSource
Tumor Necrosis Factor-alpha (TNF-α) InhibitionFreund's Adjuvant-induced arthritis in rats researchgate.netnih.gov
Interleukin-1 (IL-1) Enhanced ProductionHost-mediated antitumor activity koreascience.kr
Pro-inflammatory Cytokines (General) InhibitionGeneral anti-inflammatory mechanism mdpi.comtandfonline.com

Cellular Pathway Regulation (e.g., NF-κB, MAPK pathways)

The biological activities of polyphenolic compounds like this compound are often rooted in their ability to regulate intracellular signaling cascades that govern inflammation. Two of the most critical pathways in this process are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. radiopaedia.orgabcam.com

The NF-κB pathway is a primary regulator of the immune response. wikipedia.org In resting cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.orgabcam.com Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to move to the nucleus and initiate the transcription of genes for inflammatory cytokines, chemokines, and other mediators. wikipedia.orgabcam.com Although direct evidence showing this compound's effect on NF-κB is not extensively documented, it is a well-established mechanism for other natural polyphenols, which are known to exert anti-inflammatory effects by inhibiting NF-κB activation. taylorfrancis.commdpi.com

The MAPK pathways are a set of three major kinase cascades (ERK, JNK, and p38) that respond to external stimuli and regulate a wide array of cellular processes, including proliferation, differentiation, and the inflammatory response. abcam.com Activation of MAPK pathways, particularly p38 and JNK, is strongly associated with the production of pro-inflammatory cytokines like TNF-α and interleukins. plos.org While specific studies on this compound are scarce, the ability of W. fruticosa extracts to suppress inflammation suggests a potential interaction with these pathways. The anti-inflammatory effects of some compounds are mediated by the suppression of MAPK phosphorylation, which in turn prevents the activation of downstream transcription factors. plos.org Given that this compound is a major bioactive constituent of these extracts, its contribution to the regulation of these cellular pathways is highly probable.

In Vitro and Preclinical In Vivo Models of Inflammation

The anti-inflammatory potential of this compound, primarily as a component of Woodfordia fruticosa extracts, has been substantiated across a range of established preclinical models. These models, both in vitro and in vivo, are designed to simulate different phases and types of inflammatory responses.

In vivo models are crucial for observing the systemic effects of a compound. The carrageenan-induced paw edema model in rats is one of the most frequently used methods for screening acute anti-inflammatory activity. ijper.org Injection of carrageenan induces a biphasic inflammatory response, and substances that inhibit the resulting edema are considered to have anti-inflammatory potential. brieflands.com Ethanolic and methanolic extracts of W. fruticosa have demonstrated significant, dose-dependent inhibition of paw edema in this model. researchgate.netijper.orgbrieflands.com Other common irritants used to induce inflammation in animal models include egg albumin, histamine, dextran (B179266), and serotonin, all of which have been used to validate the anti-inflammatory properties of W. fruticosa extracts. ijper.orgbrieflands.com For studying chronic inflammation, models such as Freund's adjuvant (FA) induced arthritis are employed. nih.gov

In vitro models provide insight into cellular-level mechanisms. The membrane stabilization assay is a common in vitro method used to assess anti-inflammatory activity. nih.gov This assay is based on the principle that the integrity of the red blood cell (RBC) membrane is analogous to the lysosomal membrane. Stabilizing the RBC membrane from damage induced by hypotonic solutions or heat suggests a compound may also stabilize lysosomal membranes, thereby preventing the release of inflammatory enzymes. nih.gov Aqueous and chloroform (B151607) fractions of W. fruticosa leaf extracts have shown notable inhibition of RBC hemolysis, indicating anti-inflammatory potential. nih.gov

The following table details various preclinical models used to evaluate the anti-inflammatory activity of extracts containing this compound.

Model TypeModel NameInducing AgentKey FindingsSource(s)
In Vivo Rat Paw EdemaCarrageenanSignificant, dose-dependent reduction in paw volume. researchgate.netnih.govijper.orgbrieflands.com
In Vivo Rat Paw EdemaEgg AlbuminSignificant inhibition of paw edema. tandfonline.comijper.org
In Vivo Rat Paw EdemaHistamine, Dextran, SerotoninDose-dependent inhibition of paw edema. brieflands.com
In Vivo Adjuvant ArthritisFreund's Adjuvant (FA)Significant decrease in paw thickness. researchgate.netnih.gov
In Vivo Induced ArthritisMonosodium Iodoacetate (MIA)Significant decrease in knee diameter. nih.gov
In Vitro Membrane StabilizationHypotonic SolutionInhibition of Red Blood Cell (RBC) hemolysis. nih.gov

Antioxidant Mechanisms

Free Radical Scavenging Capabilities

This compound belongs to the class of hydrolyzable tannins, which are polyphenolic compounds well-regarded for their antioxidant properties. The fundamental antioxidant mechanism of these compounds is their ability to act as free radical scavengers. They can donate a hydrogen atom or an electron to unstable reactive oxygen species (ROS), thereby neutralizing them and preventing them from causing oxidative damage to cellular macromolecules like DNA, proteins, and lipids. hantopic.com

The free radical scavenging capacity of this compound and its source plant, Woodfordia fruticosa, has been quantified in numerous studies using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. nih.gov In this assay, the ability of an antioxidant to reduce the stable DPPH radical is measured spectrophotometrically. Extracts of W. fruticosa have shown potent DPPH scavenging activity, with reported 50% inhibitory concentration (IC50) values ranging from as low as 4.96 µg/mL to 20.79 µg/mL depending on the extract and fraction. nih.govresearchgate.net A related compound, Woodfordin A, demonstrated an IC50 value of approximately 20.79 μg/mL in a DPPH assay. These low IC50 values indicate strong radical scavenging potential.

It is noteworthy that some studies using electron spin resonance (ESR) spectroscopy have suggested that macrocyclic tannins, including this compound, may exhibit pro-oxidant actions at higher concentrations. nih.gov This dual role is a characteristic feature of many polyphenolic antioxidants.

Sample TestedAssayScavenging Activity (IC50)Source
W. fruticosa Methanol (B129727) ExtractDPPH4.96 µg/mL researchgate.net
W. fruticosa Leaf DCM Soluble FractionDPPH6.11 µg/mL nih.gov
W. fruticosa Bark ME Soluble FractionDPPH6.07 µg/mL nih.gov
Woodfordin ADPPH~20.79 µg/mL
W. fruticosa Flower Methanol ExtractNitric Oxide Scavenging41.20 µg/mL hantopic.com

Enzymatic Antioxidant System Modulation

Beyond direct radical scavenging, a crucial aspect of antioxidant defense involves the body's endogenous enzymatic systems. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form a cooperative network to neutralize ROS. xiahepublishing.commdpi.com SOD catalyzes the conversion of the highly reactive superoxide radical into hydrogen peroxide (H2O2). mdpi.comjeeng.net Subsequently, catalase and GPx work to detoxify H2O2, converting it into harmless water and oxygen. xiahepublishing.comjeeng.net

While direct studies on the effect of isolated this compound on these specific enzymes are limited, the vasoprotective and antioxidant effects of many natural compounds are known to be mediated, at least in part, through the upregulation of these enzymatic defenses. nih.gov For instance, some compounds can increase the transcription rate and activity of enzymes like MnSOD and ecSOD. nih.gov Phenolic compounds, in general, have been shown to beneficially interact with antioxidant enzymes like SOD and catalase. xiahepublishing.com Given that extracts from W. fruticosa demonstrate potent antioxidant effects, it is plausible that this compound contributes to this activity not only by direct scavenging but also by supporting or enhancing the body's enzymatic antioxidant defenses, though this specific mechanism requires further direct investigation.

Investigations into Other Reported Biological Activities and Their Molecular Basis

Besides its anti-inflammatory and antioxidant activities, this compound has been investigated for other significant biological effects, most notably in the field of oncology.

Antitumor and Cytotoxic Activity: this compound, a macrocyclic trimeric tannin, has demonstrated significant antitumor activity that is primarily described as host-mediated. koreascience.kr Unlike direct cytotoxic chemotherapeutics, this mechanism involves the stimulation of the host's immune system to attack tumor cells. Studies have shown that this compound and the related compound oenothein A can enhance the production of Interleukin-1 (IL-1) by macrophages. koreascience.kr This cytokine induction boosts immune responses, including macrophage-mediated cytotoxicity against tumors.

In addition to its immunomodulatory effects, this compound also exhibits direct cytotoxicity against certain cancer cells. It has shown high cytotoxic activity against human oral squamous cell carcinoma and salivary gland tumor cell lines. nih.govmdpi.com The molecular basis for this cytotoxicity appears to be the induction of apoptosis (programmed cell death), a process characterized by DNA fragmentation and the activation of caspases, which are proteases that execute the apoptotic program. nih.govmdpi.com

Inhibition of DNA Topoisomerase II: The antitumor mechanism of this compound is distinct from that of its dimeric analogue, Woodfruticosin (Woodfordin C). Woodfordin C is a potent direct inhibitor of DNA topoisomerase II, an enzyme critical for managing DNA tangles during replication. nih.govnih.gov By inhibiting this enzyme, Woodfordin C disrupts DNA synthesis, leading to cancer cell death. nih.gov While this compound's primary antitumor action is host-mediated, computational prediction models suggest it may also have a high probability of inhibiting DNA topoisomerase II alpha, indicating a potential secondary mechanism of action. plantaedb.com

The table below summarizes these additional biological activities and their proposed molecular foundations.

Biological ActivityMolecular Basis/MechanismTarget Cell/ModelSource(s)
Host-Mediated Antitumor Induction of Interleukin-1 (IL-1) production, leading to enhanced macrophage cytotoxicity.In vivo tumor models (e.g., Sarcoma 180) koreascience.kr
Direct Cytotoxicity Induction of apoptosis via caspase activation and DNA fragmentation.Human oral squamous cell carcinoma and salivary gland tumor cell lines. nih.govmdpi.com
Potential Enzyme Inhibition Predicted to inhibit DNA topoisomerase II alpha.Computational prediction models. plantaedb.com

Antimicrobial Effects and Underlying Mechanisms

This compound, a macrocyclic trimeric hydrolyzable tannin isolated from Woodfordia fruticosa, has been identified as a compound of interest for its potential biological activities. While direct and extensive mechanistic studies on the antimicrobial properties of purified this compound are not widely available, research on extracts of W. fruticosa and related tannin compounds provides significant insights into its likely antimicrobial effects and the underlying mechanisms in preclinical models. The antimicrobial activity is often attributed to the high concentration of tannins, such as this compound, in the plant.

Research on the crude extracts of Woodfordia fruticosa flowers has demonstrated a broad spectrum of antibacterial activity. These extracts have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a methanolic extract of the flowers was effective against several bacterial strains, showing particular potency against Pseudomonas pseudoalcaligenes. scielo.br The activity was observed to be dose-dependent. scielo.br However, some strains, such as Bacillus subtilis and Micrococcus flavus, appeared to be more resistant. scielo.br

The general mechanisms by which hydrolyzable tannins, including complex oligomers like this compound, exert their antimicrobial effects are multifaceted. These mechanisms can include:

Interaction with the Bacterial Cell Wall: Tannins are known to bind to the proteins and polysaccharides of bacterial cell walls, which can disrupt the integrity of the cell envelope. researchgate.net This interaction can lead to increased membrane permeability and subsequent cell lysis.

Enzyme Inhibition: Tannins can interact with and inhibit various bacterial enzymes. A notable mechanism for a closely related compound, Woodfordin C (a dimeric hydrolyzable tannin), is the inhibition of DNA topoisomerase II. ijpsr.comresearchgate.net This enzyme is crucial for DNA replication, and its inhibition leads to a halt in bacterial proliferation. It is plausible that this compound, with its larger and more complex structure, could exert similar or even more potent inhibitory effects on essential bacterial enzymes.

Membrane Perturbation: Studies on hydrolyzable tannins have shown their ability to penetrate and perturb the lipid bilayer of bacterial membranes. utupub.fi The hydrophobicity and structural flexibility of these molecules influence their ability to interact with and disrupt the membrane. utupub.fi The large, macrocyclic structure of this compound likely plays a significant role in its interaction with bacterial membranes.

Inhibition of Biofilm Formation: Research on compounds from the related species Woodfordia uniflora has revealed that certain flavonoid-galloyl glycosides can effectively inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org This is achieved by remodeling the bacterial metabolism, which leads to abnormal cell formation. frontiersin.org Given that tannins are known to possess anti-biofilm properties, this represents another potential mechanism for this compound.

Synergistic Activity with Antibiotics: Some tannins have demonstrated the ability to act synergistically with existing antibiotics. For example, certain ellagitannins have been shown to potentiate the activity of β-lactam antibiotics against MRSA. mdpi.com This suggests that this compound could potentially be used to enhance the efficacy of conventional antimicrobial drugs.

While these mechanisms are proposed based on studies of related compounds and plant extracts, they provide a strong foundation for understanding the potential antimicrobial actions of this compound. The complex structure of this compound, a trimeric hydrolyzable tannin, suggests that it may act through a combination of these mechanisms to exert its antimicrobial effects.

Antimicrobial Activity of Woodfordia Species Extracts and Related Compounds in Preclinical Models

The following table summarizes the observed antimicrobial activities of extracts from Woodfordia species, which are rich in tannins like this compound, and closely related compounds against various bacterial strains.

Bacterial Strain Extract/Compound Observed Effect Reference
Escherichia coliMethanolic extract of W. fruticosa leaves and barkInhibition zone of 7 mm nih.gov
Shigella boydiiMethanolic extract of W. fruticosa leavesInhibition zone of 7 mm nih.gov
Shigella dysenteriaeMethanolic extract of W. fruticosa leavesInhibition zone of 10 mm nih.gov
Staphylococcus aureus (MRSA)Galloyl-flavonoid glycosides from W. unifloraStrong inhibition of biofilm formation in a dose-dependent manner (5–50 μg/mL) and synergistic activity with methicillin frontiersin.org
Pseudomonas pseudoalcaligenesMethanolic extract of W. fruticosa flowerMost active among tested microorganisms scielo.br
Proteus mirabilisMethanolic extract of W. fruticosa flowerAntibacterial activity at a concentration of 5 mg/mL scielo.br
Shigella sonneiMethanolic extract of W. fruticosa flowerZone of inhibition of 23.0 mm ijpsr.com
Pseudomonas aeruginosaMethanolic extract of W. fruticosa flowerZone of inhibition of 13.5 mm ijpsr.com
Klebsiella pneumoniaeMethanolic extract of W. fruticosa flowerZone of inhibition of 14.0 mm ijpsr.com
Helicobacter pyloriHydrolyzable tanninsPromising antibacterial activity, particularly monomeric hydrolyzable tannins researchgate.net

Structure Activity Relationship Sar Studies of Woodfordin D and Analogs

Correlation of Macrocyclic Architecture with Biological Potency

The macrocyclic structure of Woodfordin D is a defining feature that significantly contributes to its biological potency, particularly its antitumor activities. This large ring structure, formed by the linkage of three glucose cores through valoneoyl and dehydrohexahydroxydiphenoyl (DHHDP) groups, imparts a degree of conformational rigidity. This pre-organized three-dimensional shape is thought to enhance binding affinity and selectivity for biological targets, a common characteristic of macrocyclic natural products that allows them to interact with protein surfaces that are often challenging for smaller, more flexible molecules to target effectively.

The constrained yet complex topology of macrocyclic ellagitannins like this compound is believed to be a key determinant of their potent biological activities. The macrocyclic framework likely facilitates specific interactions with biological macromolecules, such as proteins and DNA, which underpins its observed pharmacological effects. For instance, the antitumor activity of macrocyclic ellagitannin oligomers has been suggested to be mediated by the induction of apoptosis in tumor cells. nih.govresearchgate.net The rigid scaffold of this compound may position the numerous hydroxyl groups of its galloyl and HHDP moieties in an optimal orientation for multipoint hydrogen bonding with target proteins, thereby enhancing the stability of the ligand-target complex and eliciting a robust biological response.

Influence of Galloyl and HHDP Units on Pharmacological Profiles

The pharmacological profile of this compound is profoundly influenced by its constituent acyl units, namely the galloyl and hexahydroxydiphenoyl (HHDP) groups. These phenolic moieties are fundamental building blocks of ellagitannins and are directly involved in their biological activities. nih.govmdpi.com

Gallic acid, a simple phenolic acid, is the precursor to both the galloyl and HHDP units. mdpi.com The HHDP group is formed through the intramolecular oxidative carbon-carbon coupling of two adjacent galloyl groups on a glucose core. nih.govmdpi.com This structural feature is the defining characteristic of ellagitannins. The numerous hydroxyl groups present on these units are crucial for the antioxidant properties of this compound, enabling it to scavenge free radicals effectively.

Furthermore, these phenolic hydroxyls are key to the ability of this compound to interact with and precipitate proteins, a classic characteristic of tannins. This property is also believed to contribute to its enzyme-inhibitory activities. The arrangement and number of galloyl and HHDP units within the macrocyclic structure create a specific recognition pattern for biological targets. Variations in the number and position of these acyl units on the glucose core lead to a wide diversity of ellagitannin analogs with differing biological activities. nih.govmdpi.com The presence of multiple galloyl and HHDP units in this compound is thought to be essential for its potent host-mediated antitumor activity, which involves the stimulation of the immune system. mdpi.com

Impact of Oligomerization State (Monomeric vs. Dimeric vs. Trimeric) on Activity

The degree of oligomerization is a critical factor determining the biological activity of ellagitannins, with a clear trend observed when comparing monomeric, dimeric, and trimeric forms. mdpi.com Generally, the cytotoxic activity of these compounds increases with their molecular size, with oligomers exhibiting greater potency than monomers. nih.govresearchgate.net

Studies comparing the cytotoxic effects of various hydrolyzable tannins have demonstrated that dimeric compounds are generally more active than their monomeric counterparts. nih.gov Furthermore, macrocyclic ellagitannin oligomers, including the dimer Oenothein B, and the trimers Woodfordin C and this compound, have been shown to possess the highest cytotoxic activity against human oral tumor cell lines. nih.govresearchgate.net The activity of these macrocyclic oligomers was found to be an order of magnitude higher than that of gallic acid and epigallocatechin gallate. nih.govresearchgate.net

Specifically in the context of host-mediated antitumor activity, a comparison of ellagitannin oligomers has revealed that the macrocyclic dimer Oenothein B is one of the most active compounds. mdpi.com The trimer this compound, along with its analog Oenothein A, also exhibits significant antitumor activity. mdpi.commdpi.com Even larger oligomers, such as the tetrameric Woodfordin F, have demonstrated this effect, suggesting that an optimal range of oligomerization may exist for maximal activity. mdpi.com This host-mediated effect is attributed to the ability of these oligomers to stimulate the immune system, for instance, by promoting the production of interleukin-1 (IL-1) by macrophages. mdpi.com

The following table summarizes the comparative antitumor activity of this compound and related ellagitannin oligomers.

CompoundOligomerization StateSourceKey Biological Activity Finding
This compound Macrocyclic Trimer Woodfordia fruticosa Exhibits potent host-mediated antitumor activity and significant cytotoxic effects against various tumor cell lines. nih.govmdpi.comclinicsinoncology.com
Oenothein BMacrocyclic DimerOenothera, Epilobium, Woodfordia speciesOne of the most active ellagitannin oligomers in terms of host-mediated antitumor activity. mdpi.commdpi.com
Woodfordin CMacrocyclic DimerWoodfordia fruticosaShows very high cytotoxic activity against tumor cells, comparable to this compound. nih.govclinicsinoncology.com
Oenothein AMacrocyclic TrimerOenothera biennisStructurally analogous to this compound with similar antitumor activities. mdpi.com
Woodfordin FMacrocyclic TetramerWoodfordia fruticosaAlso demonstrates host-mediated antitumor activity, indicating the effect is present in larger oligomers. mdpi.com

Computational Approaches in SAR Analysis

Computational methods, particularly molecular docking, have emerged as valuable tools for investigating the structure-activity relationships of natural products like this compound at a molecular level. mdpi.comresearchgate.net These in silico techniques allow for the prediction and analysis of the binding interactions between a ligand (e.g., this compound) and a biological target, typically a protein. academie-sciences.frnih.gov

While specific and extensive computational studies focused solely on this compound are not widely reported, molecular docking studies have been performed on other phytochemicals isolated from Woodfordia fruticosa and related ellagitannins. mdpi.comresearchgate.net These studies provide insights into the potential mechanisms of action and the key structural features required for biological activity. For example, in silico molecular docking has been employed to study the interactions of phenolic compounds from W. fruticosa with target proteins relevant to conditions like diabetes and depression. mdpi.com

In the context of SAR, molecular docking can help to:

Identify potential binding sites: Determine the most likely binding pocket on a target protein for this compound.

Analyze binding modes: Visualize the specific orientation and conformation of this compound within the binding site.

Elucidate key interactions: Identify the specific amino acid residues in the target protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the galloyl and HHDP units of this compound.

Rationalize experimental observations: Provide a molecular basis for the observed differences in biological activity between this compound and its analogs with varying structures or oligomerization states.

For instance, docking studies on other ellagitannins have shown that the numerous hydroxyl groups are critical for forming a network of hydrogen bonds with the active site of enzymes, leading to their inhibition. It is highly probable that similar interactions are crucial for the activity of this compound. Future computational studies focusing specifically on this compound and its direct interactions with key cancer-related proteins would be invaluable for a more detailed understanding of its mechanism of action and for guiding the design of novel, even more potent, analogs.

Advanced Analytical Techniques for Woodfordin D Research

High-Resolution Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Confirmation

The elucidation of Woodfordin D's macrocyclic structure, which features a novel constituent unit known as the woodfordinoyl group connecting the monomers, has been heavily reliant on spectroscopic and chemical evidence. researchgate.net High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for confirming its molecular formula and detailing its complex three-dimensional architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for determining the planar structure and stereochemistry of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle.

1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra provide initial information about the types and number of protons and carbons in the molecule. For example, in related macrocyclic ellagitannins, ¹H-NMR spectra can reveal the presence of galloyl and valoneoyl groups through characteristic aromatic proton signals. mdpi.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between atoms. nih.gov HMBC, in particular, is a reliable method to determine the position of acyl groups on the glucose core by observing three-bond correlations (³JCH) between aromatic protons and glucose protons through the ester carbonyl carbon. mdpi.com The structure of woodfruticosin (Woodfordin C), a related dimer, was successfully determined using HMQC and HMBC techniques. nih.gov Similarly, the structure of woodfordinic acid, the parent acid involved in linking the three glucose cores in this compound, was characterized through spectral analyses of its methylated derivative. mdpi.com

The table below summarizes the key spectroscopic data used for the structural analysis of this compound and related compounds.

Technique Type of Information Provided Application in this compound Research
¹H NMR Provides data on the number and environment of protons.Identifies characteristic signals for aromatic protons in galloyl and valoneoyl units. mdpi.com
¹³C NMR Provides data on the number and type of carbon atoms.Characterizes the carbon skeleton, including sp², sp³, and ester carbonyl carbons. researchgate.netmdpi.com
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons and carbons to map molecular connectivity.Confirms the structure of constituent units and their linkages, such as the position of acyl groups on the glucose cores. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) Determines the precise molecular weight and elemental composition.Confirms the molecular formula of this compound.
Tandem MS (MS/MS) Provides information on molecular structure through controlled fragmentation.Elucidates fragmentation pathways to understand the sequence of monomeric units. mdpi.com

Chromatographic Methods (e.g., HPLC, UPLC) for Purity Assessment and Quantification in Complex Mixtures

Chromatographic techniques are essential for isolating this compound from its natural source, Woodfordia fruticosa, assessing its purity, and quantifying its presence in complex mixtures like plant extracts. ijpsonline.comthegoodscentscompany.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods used for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tannins. For purity validation in pharmacological studies, HPLC is used to ensure baseline separation and achieve ≥95% peak area purity under optimized conditions. A typical HPLC system for tannin analysis might use a C18 column with a gradient mobile phase, such as acetonitrile (B52724) and acidified water, and UV detection. hantopic.commmv.org The purity of an isolated compound can be confirmed by the presence of a single peak in the chromatogram. hantopic.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and reduced analysis time. austinpublishinggroup.com This is achieved by using columns with smaller particle sizes (sub-2 µm) and operating at higher pressures. lcms.cz UPLC is particularly well-suited for the complex analysis of plant extracts.

Quantitative analyses of individual oligomeric ellagitannins, including trimers like this compound, have been successfully performed using UPLC coupled with tandem mass spectrometry (UPLC-MS/MS). mdpi.com This method provides excellent repeatability and sensitivity, with reported limits of detection in the range of 0.1 to 1.3 µg/mL for this class of compounds. mdpi.com

The following table compares typical parameters for HPLC and UPLC methods used in the analysis of this compound and related compounds.

Parameter HPLC UPLC
Typical Column C18, 4.6 mm x 250 mm, 5 µm particle sizeACQUITY UPLC BEH Amide, sub-2 µm particle size
Mobile Phase Acetonitrile/Water gradients hantopic.comAcetonitrile/Aqueous buffer gradients lcms.cz
Flow Rate ~1.0 mL/min hantopic.com~0.4-0.5 mL/min lcms.cz
Pressure Standard HPLC pressuresHigh pressure (up to 100 MPa) austinpublishinggroup.com
Key Application Purity assessment (≥95%), quantification High-resolution separation, sensitive quantification, metabolite profiling mdpi.com
Advantages Robust and widely availableFaster analysis, better resolution, higher sensitivity austinpublishinggroup.com

Hyphenated Techniques for Metabolite Profiling

Metabolite profiling, or metabolomics, is an advanced approach used to comprehensively analyze the complete set of small-molecule metabolites in a biological sample. nih.gov Hyphenated techniques, which couple a separation method with a detection method, are central to this field. For the study of this compound within its biological context, liquid chromatography-mass spectrometry (LC-MS) is the most powerful and widely used hyphenated technique.

UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is a highly sensitive and accurate method for the measurement of targeted and non-targeted metabolites in complex samples like plant extracts. mdpi.com In the context of this compound research, this technique can be used to:

Profile the Metabolome: Analyze the chemical composition of extracts from Woodfordia fruticosa to identify and quantify this compound alongside other related tannins (dimers, trimers, tetramers), flavonoids, and phenolic acids. mdpi.comijpsonline.com

Dereplication: Quickly identify known compounds in an extract, which saves time and resources in the search for novel natural products. frontiersin.org

Comparative Analysis: Compare the metabolite profiles of different plant parts (flowers, leaves) or plants grown under different conditions to understand the biosynthesis of these compounds. mdpi.com

A widely targeted metabolomic analysis of teak wood using UPLC-ESI-MS/MS successfully identified 691 distinct metabolites, demonstrating the power of this approach to characterize complex natural product mixtures. mdpi.com Similar methodologies are directly applicable to the study of Woodfordia fruticosa to create a detailed metabolic snapshot, placing this compound within its intricate biochemical network. mdpi.comnih.gov The coupling of UPLC for high-resolution separation with the specificity and sensitivity of tandem mass spectrometry allows for the confident identification and quantification of dozens to hundreds of compounds in a single analytical run. mdpi.comamegroups.orgnd.edu

Emerging Research Avenues and Preclinical Development Prospects for Woodfordin D

Exploration of Novel Molecular Targets

Initial research has highlighted the potential of Woodfordin D and similar macrocyclic ellagitannins in oncology. Studies have shown that these compounds, including this compound, exhibit cytotoxic activity against various cancer cell lines. clinicsinoncology.comresearchgate.net One of the primary mechanisms identified is the induction of apoptosis, or programmed cell death. clinicsinoncology.comresearchgate.net This is characterized by DNA fragmentation and the activation of caspases, key enzymes in the apoptotic pathway. clinicsinoncology.comresearchgate.net

Beyond its direct cytotoxic effects, this compound is also recognized for its host-mediated antitumor activity. mdpi.com This suggests that it can modulate the body's immune response to fight cancer. mdpi.com Specifically, ellagitannin oligomers like this compound have been shown to stimulate the production of interleukin-1 (IL-1) from macrophages, a type of white blood cell. mdpi.com IL-1 plays a crucial role in orchestrating the immune response against tumors. mdpi.com

Further research is needed to fully elucidate the complete range of molecular targets for this compound. Its complex polyphenolic structure suggests the potential for interaction with a variety of cellular proteins and signaling pathways. ontosight.ai Investigating these interactions could reveal novel mechanisms of action and open up new therapeutic applications.

Combinatorial Approaches with Established Preclinical Agents

The potential of this compound as a standalone agent is significant, but its efficacy may be enhanced when used in combination with other established preclinical agents. For instance, research on other tannins, like tannic acid, has shown a synergistic effect with conventional chemotherapy drugs such as doxorubicin (B1662922). clinicsinoncology.com Tannic acid was found to potentiate the anticancer activity of doxorubicin while ameliorating its cardiotoxicity. clinicsinoncology.com

This suggests a promising avenue for future research into this compound. Investigating its effects when combined with existing chemotherapeutic agents could lead to several benefits:

Enhanced Efficacy: A combination therapy might be more effective at killing cancer cells than either agent alone.

Dose Reduction: The synergistic effect could allow for lower doses of the chemotherapeutic drug, potentially reducing its toxic side effects.

Overcoming Resistance: this compound might help to overcome resistance mechanisms that cancer cells develop against conventional drugs.

Further preclinical studies are warranted to explore these potential combinatorial approaches and to identify the most effective and safest combinations.

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

To thoroughly evaluate the therapeutic potential of this compound, the use of advanced preclinical models is essential. In vivo studies using animal models are crucial for confirming the anti-inflammatory and antitumor effects observed in vitro. ijper.orgnih.gov For example, the anti-inflammatory properties of extracts containing this compound have been demonstrated in rat models of paw edema induced by carrageenan and egg albumin. ijper.org

For anticancer studies, xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard approach to assess antitumor efficacy. These models allow researchers to study tumor growth inhibition in a living organism.

To gain deeper insights into the mechanisms of action, more sophisticated models can be employed. These could include:

Genetically Engineered Mouse Models (GEMMs): These models can be designed to mimic specific aspects of human cancers, providing a more accurate platform for studying drug efficacy and mechanisms.

Patient-Derived Xenografts (PDXs): In this approach, tumor tissue from a patient is directly implanted into a mouse. PDX models are thought to better reflect the heterogeneity and complexity of human tumors.

The use of these advanced preclinical models will be critical for generating the robust data needed to support the clinical development of this compound. nih.gov

Biotechnological Production and Sustainable Sourcing Strategies

This compound is naturally found in plants like Woodfordia fruticosa. ijpsonline.comscispace.com The traditional method of obtaining this compound involves extraction from plant material, typically the flowers, leaves, or stems. ijpsonline.comnih.gov Solvents like methanol (B129727) and ethanol (B145695) are commonly used for this purpose. nih.gov However, relying solely on wild harvesting of the plant raises concerns about sustainability and can lead to variability in the yield and quality of the compound. researchgate.net The plant is already facing threats in its natural habitat due to indiscriminate use. researchgate.net

To address these challenges, biotechnological approaches for the production of this compound are being explored. researchgate.net Plant tissue culture techniques, such as callus and cell suspension cultures, offer a promising alternative for producing valuable secondary metabolites in a controlled environment. researchgate.netdntb.gov.ua These methods can ensure a consistent and sustainable supply of the compound, independent of geographical location or seasonal variations. researchgate.net Hairy root cultures are another biotechnological tool that can provide a stable and efficient platform for producing active biomolecules. researchgate.net

Developing sustainable sourcing strategies is crucial for the long-term viability of this compound as a potential therapeutic agent. ivalua.comwwf-scp.org This involves not only exploring biotechnological production methods but also promoting the responsible management of the natural resources from which the compound is derived. panda.org

Theoretical and Computational Chemistry in this compound Research

Theoretical and computational chemistry are playing an increasingly important role in natural product research, and this compound is no exception. nih.govresearchgate.net Computational methods, such as molecular docking, can be used to predict how this compound interacts with potential molecular targets. nih.govresearchgate.net

These in silico studies can help to:

Identify potential binding sites: Computational models can predict the specific amino acid residues in a protein that are likely to interact with this compound.

Estimate binding affinity: These methods can provide an estimate of how strongly this compound binds to its target, which can be an indicator of its potential potency.

Guide experimental studies: The insights gained from computational studies can help to prioritize experimental work and design more focused and efficient studies.

For example, computational analyses have been used to investigate the binding affinity of flavonoid compounds from Woodfordia fruticosa to key therapeutic target proteins related to diabetes and depression. researchgate.netmdpi.com Similar approaches can be applied to explore the interactions of this compound with cancer-related targets.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for the structural characterization of Woodfordin D, and how should data interpretation be validated?

  • Methodological Answer : For structural elucidation, use high-resolution mass spectrometry (HR-MS) to determine molecular formula, complemented by 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, COSY, HMBC) to assign stereochemistry and functional groups. Validate purity via HPLC with UV/Vis or diode-array detection (DAD). Cross-validate findings with literature data on related ellagitannins and report discrepancies in chemical shifts or fragmentation patterns .
  • Data Validation : Replicate analyses using independent instruments or labs to minimize systematic errors. Include raw spectral data in supplementary materials with annotated peak assignments .

Q. How should researchers design in vitro experiments to assess the bioactivity of this compound against cancer cell lines?

  • Experimental Design :

  • Cell Lines : Use established lines (e.g., HeLa, MCF-7) with appropriate controls (non-cancerous cells like HEK-293).
  • Dosage : Conduct dose-response assays (e.g., 1–100 µM) over 24–72 hours.
  • Assays : Measure cytotoxicity via MTT/WST-1, apoptosis via flow cytometry (Annexin V/PI), and oxidative stress via ROS-sensitive dyes.
  • Replication : Perform triplicate runs with blinded analysis to reduce bias. Report IC50_{50} values with confidence intervals .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data on this compound’s mechanism of action?

  • Analytical Framework :

Hypothesis Testing : Compare molecular docking results (e.g., binding affinity to NF-κB or PI3K/AKT pathways) with wet-lab data (Western blotting for protein expression).

Error Sources : Assess force field accuracy in simulations or batch variability in cell cultures.

Integration : Use Bayesian statistics to quantify confidence in model predictions versus experimental outcomes .

  • Example Workflow :

StepMethodOutcome Metric
1Molecular Dynamics (MD) SimulationsBinding free energy (ΔG)
2Surface Plasmon Resonance (SPR)Dissociation constant (Kd_d)
3Pathway Inhibition AssaysIC50_{50} vs. ΔG/Kd_d correlation

Q. How can researchers optimize extraction protocols for this compound to balance yield and ecological sustainability?

  • Methodological Approach :

  • Extraction Variables : Test solvent polarity (ethanol/water gradients), temperature (20–60°C), and time (1–24 hrs) using response surface methodology (RSM).
  • Sustainability Metrics : Calculate E-factor (waste/solvent ratio) and compare with green chemistry principles.
  • Validation : Quantify this compound via LC-MS and confirm stability via accelerated degradation studies (40°C/75% RH) .

Q. What computational models are suitable for predicting this compound’s pharmacokinetics and off-target interactions?

  • Recommendations :

  • ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions.
  • Off-Target Screening : Employ molecular docking (AutoDock Vina) against the ChEMBL database. Validate predictions with in vitro CYP450 inhibition assays .

Guidelines for Data Reporting and Reproducibility

Q. How should researchers document synthetic or isolation procedures for this compound to ensure reproducibility?

  • Best Practices :

  • Provide step-by-step protocols in supplementary materials, including solvent ratios, reaction times, and purification steps (e.g., column chromatography gradients).
  • Specify equipment models (e.g., HPLC column type) and environmental conditions (e.g., humidity during lyophilization) .

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data with high variability?

  • Analysis Framework :

  • Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50_{50}.
  • Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Address outliers via Grubbs’ test or robust regression .

Contradiction Management

Q. How to address discrepancies in reported biological activities of this compound across studies?

  • Resolution Strategy :

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher activity in specific cancer subtypes).

Experimental Harmonization : Re-test conflicting results under standardized conditions (e.g., identical cell lines, serum-free media).

Contextual Factors : Report differences in assay endpoints (e.g., apoptosis vs. necrosis) and cell passage numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.